Tebufenozide

Catalog No.
S544820
CAS No.
112410-23-8
M.F
C22H28N2O2
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebufenozide

CAS Number

112410-23-8

Product Name

Tebufenozide

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)

InChI Key

QYPNKSZPJQQLRK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

Solubility

Slightly soluble in organic solvents
In water, 0.83 mg/l @ 25 °C

Synonyms

N'-(t-butyl)-N'-(3,5-dimethylbenzoyl)-N-(4-ethylbenzoyl)hydrazine, RH 5992, RH-5992, RH5992, tebufenozide

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C

Description

The exact mass of the compound Tebufenozide is 352.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.35e-06 mslightly soluble in organic solventsin water, 0.83 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Tebufenozide belongs to a class of insecticides known as insect growth regulators (IGRs). These chemicals disrupt the molting process of insects, preventing them from successfully transitioning between developmental stages. Specifically, tebufenozide targets the molting hormone, 20-hydroxyecdysone (20E), by mimicking its effects but ultimately blocking its action []. This disrupts the production of essential enzymes and proteins needed for successful molting, leading to death or deformity in developing insects.

Efficacy Against Lepidopteran Pests

Research has demonstrated the effectiveness of tebufenozide against a wide range of lepidopteran pests, including:

  • Spruce budworm (Choristoneura fumiferana) []
  • Codling moth (Cydia pomonella) []
  • European corn borer (Ostrinia nubilalis) []
  • Diamondback moth (Plutella xylostella) []

Studies have shown that tebufenozide is particularly effective against larval stages of these insects. However, research on pupal application also shows promise, suggesting potential for broader-spectrum control depending on the target pest [].

Tebufenozide is a synthetic insecticide classified as a bisacylhydrazine. It functions primarily as an insect growth regulator, targeting the molting process in insects, particularly in the larvae of Lepidoptera. By acting as an agonist of the ecdysone receptor, tebufenozide induces premature molting, which disrupts the lifecycle of pests such as gypsy moths and cabbage loopers. Its selective action against these pests, combined with low toxicity to non-target organisms, has earned it recognition, including a Presidential Green Chemistry Award for its environmentally friendly development by Rohm and Haas .

Tebufenozide acts as an insect growth regulator (IGR) by mimicking the action of the molting hormone, ecdysone []. It binds to the ecdysone receptor in insect larvae, triggering premature molting []. This premature molt disrupts the insect's development and ultimately leads to death [].

, particularly hydrolysis and photodegradation. In neutral and acidic conditions, it is stable at 20 °C, but its degradation is influenced by pH and temperature. The primary degradation pathways in aquatic systems are microbial metabolism and photolysis, leading to the formation of low-toxicity byproducts such as alcohols, carboxylic acids, and ketones .

Tebufenozide exhibits significant biological activity as an insect growth regulator. It interferes with the normal molting process of insects by mimicking natural hormones. Studies have shown that it can induce cell cycle arrest and apoptosis in certain cell lines through activation of the p53 protein, indicating potential broader biological effects beyond insecticidal activity . Its selectivity allows it to target specific pests while minimizing harm to beneficial organisms .

The synthesis of tebufenozide involves several steps starting from hydrazine derivatives. The key steps include:

  • Formation of Hydrazone: Reaction of hydrazine with appropriate carbonyl compounds.
  • Acylation: Introduction of tert-butyl and benzoyl groups through acylation reactions.
  • Purification: The final product is purified through crystallization or chromatography to obtain high purity tebufenozide.

Detailed synthetic pathways can vary based on the specific starting materials used .

Tebufenozide is primarily used in agriculture as an insecticide to control various leaf-eating insects that threaten crops. Its applications include:

  • Crops: Effective against pests on head lettuce, celery, raspberries, cauliflower, and tomatoes.
  • Forestry: Utilized in managing defoliators such as gypsy moths and tent caterpillars.
  • Integrated Pest Management: Often part of broader pest management strategies due to its selectivity and low toxicity .

Tebufenozide shares similarities with other insect growth regulators but stands out due to its specific mechanism of action and selectivity. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
MethoxyfenozideBisacylhydrazineEcdysone receptor agonistSimilar structure but different efficacy
CyromazineTriazineInhibits chitin synthesisTargets a different developmental stage
LufenuronBenzoylureaChitin synthesis inhibitorNon-hormonal mode of action
PyriproxyfenPhenoxyphenyl etherJuvenile hormone mimicBroad-spectrum activity against various pests

Tebufenozide's unique feature lies in its high selectivity for Lepidopteran larvae while exhibiting minimal impact on beneficial insects and other non-target organisms .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Off-white solid; [HSDB] Off-white powder; [MSDSonline]

Color/Form

Off-white powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

352.215078140 g/mol

Monoisotopic Mass

352.215078140 g/mol

Heavy Atom Count

26

Density

1.03 (20 °C, pycrometer method)

LogP

4.25 (LogP)
log Kow= 4.25 (pH 7)

Decomposition

DT50 in natural pond water, in light, 30 days (25 °C).

Appearance

Solid powder

Melting Point

191 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TNN5MI5EKF

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

0.00000002 [mmHg]
2.25X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

142583-69-5
112410-23-8

Absorption Distribution and Excretion

The absorption, distribution, excretion and metabolism of tebufenozide in rats was investigated. Tebufenozide is partially absorbed, is rapidly excreted and does not accumulate in tissues. Although tebufenozide is mainly excreted unchanged, a number of polar metabolites were identified.

Metabolism Metabolites

In the rat, 16 whole-molecule metabolites are formed as a result of oxidation of the alkyl substituents of the aromatic rings, primarily at the benzylic positions.
In apples, grapes, rice, & sugar beet, the major component is unchanged tebufenozide. Metabolites which are detected in small amounts result from oxidation of the alkyl substituents of the aromatic ring, primarily at the benzylic position.
Although tebufenozide is mainly excreted unchanged, a number of polar metabolites were identified. These metabolites are products of oxidation of the benzylic ethyl or methyl side chains of the molecule. These metabolites were detected in plant and other animal (rat, goat, hen) metabolism studies. Common metabolic pathways for tebufenozide have been identified in both plants (grape, apple, rice and sugar beet) and animals (rat, goat, hen). The metabolic pathway common to both plants and animals involves oxidation of the alkyl substituents (ethyl and methyl groups) of the aromatic rings primarily at the benzylic positions. Extensive degradation and elimination of polar metabolites occurs in animals such that residues are unlikely to accumulate in humans or animals exposed to these residues through the diet.

Wikipedia

Tebufenozide

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A.C. Hsu, H. E. Allen, AU 64289; eidem, US 4985461 (1986, 1991 both to Rohm & Haas)

General Manufacturing Information

Mode of action: Ecdysone agonist which acts by binding to the ecdysone receptor protein. The molting process is lethally accelerated.

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Apples; Method Source: Rohm & Haas; Method ID: TR 34-94-38; Method Date: 3/22/94; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.1. /From table/
Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Eggs, Liver; Method Source: Rohm & Haas; Method ID: TR 34-96-109; Method Date: 8/7/96; Instrument: HPLC; Estimated LOQ (ppm): 0.02. /From table/
Pesticide or Metabolite (M) Common Name: Tebufenozide; Commodity: Milk; Method Source: Rohm & Haas; Method ID: TR 34-96-109; Method Date: 8/7/96; Instrument: HPLC; Estimated LOQ (ppm): 0.01. /From table/

Stability Shelf Life

Stable at 94 °C for 7 days. Stable to light in pH 7 aq soln, (25 °C). Stable in dark, sterile water 30 days, (25 °C). DT50 in natural pond water, in light, 30 days (25 °C).

Dates

Modify: 2023-08-15
1: Bosch D, Rodríguez MA, Avilla J. Monitoring resistance of Cydia pomonella (L.) Spanish field populations to new chemical insecticides and the mechanisms involved. Pest Manag Sci. 2017 Nov 16. doi: 10.1002/ps.4791. [Epub ahead of print] PubMed PMID: 29148167.
2: Wang Y, Xu F, Yu G, Shi J, Li C, Dai A, Liu Z, Xu J, Wang F, Wu J. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chem Cent J. 2017 Jun 5;11(1):50. doi: 10.1186/s13065-017-0279-z. PubMed PMID: 29086837; PubMed Central PMCID: PMC5459783.
3: Camara MA, Barba A, Cermeño S, Martinez G, Oliva J. Effect of processing on the disappearance of pesticide residues in fresh-cut lettuce: Bioavailability and dietary risk. J Environ Sci Health B. 2017 Dec 2;52(12):880-886. doi: 10.1080/03601234.2017.1361767. Epub 2017 Sep 26. PubMed PMID: 28949798.
4: Franco AA, Zanardi OZ, Jacob CRO, de Oliveira MBR, Yamamoto PT. Susceptibility of Euseius concordis (Mesostigmata: Phytoseiidae) to pesticides used in citrus production systems. Exp Appl Acarol. 2017 Sep;73(1):61-77. doi: 10.1007/s10493-017-0176-0. Epub 2017 Sep 2. PubMed PMID: 28866797.
5: Cabrera AR, Shirk PD, Teal PEA. A feeding protocol for delivery of agents to assess development in Varroa mites. PLoS One. 2017 Apr 27;12(4):e0176097. doi: 10.1371/journal.pone.0176097. eCollection 2017. PubMed PMID: 28448606; PubMed Central PMCID: PMC5407785.
6: Kasiotis KM, Tsakirakis AN, Richard Glass C, Charistou AN, Anastassiadou P, Gerritsen-Ebben R, Machera K. Assessment of field re-entry exposure to pesticides: A dislodgeable foliar residue study. Sci Total Environ. 2017 Oct 15;596-597:178-186. doi: 10.1016/j.scitotenv.2017.04.016. Epub 2017 Apr 19. PubMed PMID: 28432907.
7: Wilson BE, VanWeelden MT, Beuzelin JM, Reagan TE, Prado JA. Efficacy of Insect Growth Regulators and Diamide Insecticides for Control of Stem Borers (Lepidoptera: Crambidae) in Sugarcane. J Econ Entomol. 2017 Apr 1;110(2):453-463. doi: 10.1093/jee/tow305. PubMed PMID: 28334153.
8: Zdolšek N, Kumrić K, Kalijadis A, Trtić-Petrović T. Solid-phase extraction disk based on multiwalled carbon nanotubes for the enrichment of targeted pesticides from aqueous samples. J Sep Sci. 2017 Apr;40(7):1564-1571. doi: 10.1002/jssc.201600957. Epub 2017 Mar 17. PubMed PMID: 28160421.
9: Chai Y, Gao G, Shen S, Liu X, Lu C. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na](+) ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2017 Feb 15;31(3):245-252. doi: 10.1002/rcm.7785. PubMed PMID: 28110498.
10: Xu W, Wang B, Yang M, Zhang Y, Xu Z, Yang Y, Cao H, Tao L. Tebufenozide induces G1/S cell cycle arrest and apoptosis in human cells. Environ Toxicol Pharmacol. 2017 Jan;49:89-96. doi: 10.1016/j.etap.2016.12.002. Epub 2016 Dec 8. PubMed PMID: 27960113.
11: Liu Y, Li X, Zhou C, Liu F, Mu W. Toxicity of nine insecticides on four natural enemies of Spodoptera exigua. Sci Rep. 2016 Dec 13;6:39060. doi: 10.1038/srep39060. PubMed PMID: 27958333; PubMed Central PMCID: PMC5153630.
12: Ono ÉK, Zanardi OZ, Aguiar Santos KF, Yamamoto PT. Susceptibility of Ceraeochrysa cubana larvae and adults to six insect growth-regulator insecticides. Chemosphere. 2017 Feb;168:49-57. doi: 10.1016/j.chemosphere.2016.10.061. Epub 2016 Oct 22. PubMed PMID: 27776238.
13: Abass KM. An investigation into the formation of tebufenozide's toxic aromatic amine metabolites in human in vitro hepatic microsomes. Pestic Biochem Physiol. 2016 Oct;133:73-78. doi: 10.1016/j.pestbp.2016.03.001. Epub 2016 Mar 4. PubMed PMID: 27742364.
14: Lee S, Sohn KC, Choi DK, Won M, Park KA, Ju SK, Kang K, Bae YK, Hur GM, Ro H. Ecdysone Receptor-based Singular Gene Switches for Regulated Transgene Expression in Cells and Adult Rodent Tissues. Mol Ther Nucleic Acids. 2016 Sep 27;5(9):e367. doi: 10.1038/mtna.2016.74. PubMed PMID: 27673563; PubMed Central PMCID: PMC5056996.
15: Liu J, Rashid M, Qi J, Hu M, Zhong G. Dissipation and metabolism of tebufenozide in cabbage and soil under open field conditions in South China. Ecotoxicol Environ Saf. 2016 Dec;134P1:204-212. doi: 10.1016/j.ecoenv.2016.09.002. Epub 2016 Sep 14. PubMed PMID: 27636325.
16: LaLone CA, Villeneuve DL, Lyons D, Helgen HW, Robinson SL, Swintek JA, Saari TW, Ankley GT. Editor's Highlight: Sequence Alignment to Predict Across Species Susceptibility (SeqAPASS): A Web-Based Tool for Addressing the Challenges of Cross-Species Extrapolation of Chemical Toxicity. Toxicol Sci. 2016 Oct;153(2):228-45. doi: 10.1093/toxsci/kfw119. Epub 2016 Jun 30. PubMed PMID: 27370413.
17: Bernardi D, Botton M, Andreazza F, Arnaldo Batista Neto E Silva O, João Arioli C, Omoto C. Susceptibility of Bonagota salubricola (Lepidoptera: Tortricidae) to Insecticides in Brazilian Apple Orchards: Implications for Resistance Management. J Econ Entomol. 2016 Aug;109(4):1881-6. doi: 10.1093/jee/tow143. Epub 2016 Jun 24. PubMed PMID: 27341888.
18: Đorđević J, Vladisavljević GT, Trtić-Petrović T. Liquid-phase membrane extraction of targeted pesticides from manufacturing wastewaters in a hollow fibre contactor with feed-stream recycle. Environ Technol. 2017 Jan;38(1):78-84. Epub 2016 Jun 2. PubMed PMID: 27156531.
19: Wing KD. It takes a team: reflections on insecticide discoveries, toxicological problems and enjoying the unexpected. Pest Manag Sci. 2017 Apr;73(4):666-671. doi: 10.1002/ps.4311. Epub 2016 Jun 6. PubMed PMID: 27146911.
20: Rugno GR, Zanardi OZ, Bajonero Cuervo J, de Morais MR, Yamamoto PT. Impact of insect growth regulators on the predator Ceraeochrysa cincta (Schneider) (Neuroptera: Chrysopidae). Ecotoxicology. 2016 Jul;25(5):940-9. doi: 10.1007/s10646-016-1651-9. Epub 2016 Apr 30. PubMed PMID: 27137778.

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